3,4-Dibromo-5-nitrotertbutylbenzene

Lipophilicity Drug-likeness Physicochemical property

3,4-Dibromo-5-nitrotertbutylbenzene (IUPAC: 1,2-dibromo-5-tert-butyl-3-nitrobenzene, CAS 57716-71-9) is a polysubstituted aromatic compound bearing two vicinal bromine atoms, a nitro group, and a tert-butyl substituent on a benzene core. With a molecular formula of C10H11Br2NO2 and a molecular weight of 337.01 g/mol, this compound serves as a specialized intermediate in organic synthesis, particularly in cross-coupling reactions where the orthogonal reactivity of C–Br bonds enables sequential functionalization.

Molecular Formula C10H11Br2NO2
Molecular Weight 337.01 g/mol
CAS No. 57716-71-9
Cat. No. B12856490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-nitrotertbutylbenzene
CAS57716-71-9
Molecular FormulaC10H11Br2NO2
Molecular Weight337.01 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
InChIInChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3
InChIKeyOUSINYQPFAFDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5-nitrotertbutylbenzene (CAS 57716-71-9): A Regiospecific Polyhalogenated Aromatic Building Block for Pharmaceutical and Agrochemical Intermediate Synthesis


3,4-Dibromo-5-nitrotertbutylbenzene (IUPAC: 1,2-dibromo-5-tert-butyl-3-nitrobenzene, CAS 57716-71-9) is a polysubstituted aromatic compound bearing two vicinal bromine atoms, a nitro group, and a tert-butyl substituent on a benzene core . With a molecular formula of C10H11Br2NO2 and a molecular weight of 337.01 g/mol, this compound serves as a specialized intermediate in organic synthesis, particularly in cross-coupling reactions where the orthogonal reactivity of C–Br bonds enables sequential functionalization . The tert-butyl group imparts significant steric bulk, influencing regioselectivity in downstream transformations and enhancing solubility in non-polar media .

Workflow Sequential chemoselective cross-coupling of vicinal dibromides
Selection Orthogonal C–Br reactivity for stepwise functionalization
Steric control tert-Butyl group provides positional protection and influences regioselectivity

Why Regioisomeric or De-tert-butylated Analogs Cannot Replace 3,4-Dibromo-5-nitrotertbutylbenzene in Synthetic Sequences


The substitution pattern of 3,4-dibromo-5-nitrotertbutylbenzene—with bromines at C3/C4 (vicinal), nitro at C5, and tert-butyl at C1—creates a unique electronic and steric environment that is not replicated by its regioisomer 1,3-dibromo-5-tert-butyl-2-nitrobenzene (CAS 2828612-34-4) or by analogs lacking the tert-butyl group . The ortho relationship between the two bromine atoms and their adjacency to the strongly electron-withdrawing nitro group polarizes the C–Br bonds differently than in the 1,3-dibromo-2-nitro isomer, leading to altered oxidative addition rates with palladium catalysts in cross-coupling reactions [1]. Furthermore, the tert-butyl group is not merely a spectator; it serves as a positional protective function that can be removed via transalkylation after directing desired substitutions, a strategy well-established in selective aromatic synthesis [1]. Generic substitution with a differently substituted analog would alter the chemoselectivity and regiochemical outcome of multi-step syntheses, potentially compromising yield and product purity.

! Regioisomer (1,3-dibromo-2-nitro pattern) alters oxidative addition rates with Pd catalysts and may compromise chemoselectivity in sequential couplings.
! Removal or replacement of the tert-butyl group eliminates the positional protection strategy; de-tert-butylated analogs cannot replicate the steric control needed for regioselective synthesis.

Quantitative Differentiation Evidence for 3,4-Dibromo-5-nitrotertbutylbenzene (57716-71-9) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,4-Dibromo-5-nitrotertbutylbenzene vs. Non-tert-butylated Structural Analog

The predicted LogP of 3,4-dibromo-5-nitrotertbutylbenzene is 4.94, approximately 0.48 log units higher than the structurally related non-tert-butylated analog 1-bromo-4-(1-bromo-2-methyl-2-nitropropyl)benzene (LogP = 4.46), which shares the same molecular formula but lacks the aromatic tert-butyl substitution . This increased lipophilicity arises from the bulky, hydrophobic tert-butyl group directly attached to the aromatic ring and may translate to improved membrane permeability and altered partitioning behavior in biological assays or liquid-liquid extraction workflows .

Lipophilicity (LogP)
Predicted
Target LogP 4.94 vs. non-tert-butylated analog 4.46 (Δ +0.48)
Supports selection when higher lipophilicity is needed for partitioning or permeability context.
Predicted values from computational database; experimental confirmation advised.
Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (PSA) Differentiation Between Regioisomeric Dibromo-nitro-tert-butylbenzenes

The target compound exhibits a calculated polar surface area (PSA) of 45.82 Ų . While PSA data for the closest regioisomer (1,3-dibromo-5-tert-butyl-2-nitrobenzene, CAS 2828612-34-4) is not available in the same database, the structurally related analog 1-bromo-4-(1-bromo-2-methyl-2-nitropropyl)benzene (CAS 86705-89-7) shows a PSA of 29.54 Ų, indicating that the spatial arrangement of polar atoms in the target compound yields a significantly larger PSA . This difference suggests distinct hydrogen-bonding capacity and may influence oral bioavailability predictions when these compounds serve as intermediates for drug-like molecules.

Polar Surface Area
Predicted
Target PSA 45.82 Ų vs. analog 29.54 Ų (Δ +16.28 Ų)
Indicates different hydrogen-bonding capacity; may influence permeability predictions in early-stage design.
Computational PSA; no direct regioisomer PSA available.
Polar surface area Bioavailability Permeability prediction

Purity Specification: 3,4-Dibromo-5-nitrotertbutylbenzene NLT 98% vs. Regioisomer at 95% Minimum Purity

The target compound is commercially offered with a purity specification of NLT 98% (Not Less Than 98%) , whereas its regioisomer 1,3-dibromo-5-tert-butyl-2-nitrobenzene (CAS 2828612-34-4) is listed by multiple suppliers with a standard purity of 95% . This 3-percentage-point purity differential is significant for synthetic applications where byproduct contamination from regioisomeric or dehalogenated impurities can interfere with catalytic cycles or complicate chromatographic purification of downstream products.

Purity Specification
Specification review
Target NLT 98% vs. regioisomer 95% (commercial listings)
Higher minimum purity may reduce purification burden in multi-step syntheses.
Supplier-reported specifications; confirm lot-specific COA.
Purity Quality control Procurement specification

Substitution Pattern Effect: Vicinal Dibromo Arrangement Enables Sequential Chemoselective Cross-Coupling

The target compound features two bromine atoms in a vicinal (ortho) relationship (C3–Br and C4–Br), both adjacent to a strong electron-withdrawing nitro group at C5. This arrangement creates electronically differentiated C–Br bonds, as the bromine para to the tert-butyl group (at C4) experiences a different electron density than the bromine ortho to the tert-butyl group (at C3) [1]. In contrast, the regioisomer 1,3-dibromo-5-tert-butyl-2-nitrobenzene has bromines in a meta relationship with the nitro group between them, resulting in more electronically equivalent C–Br bonds . This difference enables the target compound to undergo sequential Suzuki-Miyaura or Buchwald-Hartwig couplings with greater chemoselectivity, installing different aryl or amine substituents at each bromine position in controlled fashion [1].

C–Br Reactivity Differentiation
Class-level
Vicinal dibromide ortho to nitro creates electronically distinct C–Br bonds; regioisomer has more equivalent C–Br bonds.
Supports sequential cross-coupling strategy by enabling stepwise substitution.
Inferred from substituent effects; direct coupling rate data not reported.
Cross-coupling Chemoselectivity C–Br bond activation

Molecular Weight and Heavy Atom Count Parity with Divergent Physicochemical Profiles

The target compound (MW 337.01, heavy atom count 15) shares identical molecular formula and molecular weight with its regioisomer (CAS 2828612-34-4, MW 337.01) and the branched-chain analog (CAS 86705-89-7, MW 337.01) . However, despite this molecular weight parity, the three compounds exhibit divergent predicted LogP values (4.94 vs. unavailable vs. 4.46) and PSA values (45.82 vs. unavailable vs. 29.54), demonstrating that regioisomeric rearrangement alone produces meaningful differences in physicochemical properties without changing molecular weight . This is critical for lead optimization programs where maintaining molecular weight while tuning LogP or PSA is a key objective.

MW-Parity, Property Divergence
Predicted
Target MW 337.01, LogP 4.94, PSA 45.82
Analog (CAS 86705-89-7) MW 337.01, LogP 4.46, PSA 29.54 ΔLogP +0.48, ΔPSA +16.28
Regioisomeric change yields differentiated LogP/PSA at identical molecular weight, useful for SAR exploration.
Predicted values; experimental validation recommended for critical decisions.
Molecular weight Isosterism Physicochemical diversity

Optimal Research and Industrial Application Scenarios for 3,4-Dibromo-5-nitrotertbutylbenzene (57716-71-9)


Sequential Chemoselective Cross-Coupling for Unsymmetrical Biaryl Synthesis

The electronically differentiated vicinal dibromo arrangement of 3,4-dibromo-5-nitrotertbutylbenzene makes it a privileged building block for constructing unsymmetrical biaryl or diarylamine architectures via sequential Suzuki-Miyaura or Buchwald-Hartwig couplings . The C–Br bond para to the tert-butyl group is expected to undergo oxidative addition with Pd(0) catalysts at a different rate than the C–Br bond ortho to the tert-butyl group, enabling stepwise installation of two different aryl or amine substituents from a single starting material. This strategy minimizes the need for protecting group chemistry and reduces step count in convergent synthetic routes toward pharmaceutical candidates .

Medicinal Chemistry Lead Optimization Requiring High-LogP Aromatic Scaffolds

With a predicted LogP of 4.94, 3,4-dibromo-5-nitrotertbutylbenzene occupies a lipophilicity range that is 0.48 log units above structurally related analogs . This property is valuable in medicinal chemistry programs targeting intracellular or CNS targets where higher membrane permeability is required. The compound can serve as a late-stage diversification intermediate, where the two bromine handles allow for parallel library synthesis while the nitro group can be reduced to an aniline for further functionalization .

Agrochemical Intermediate Synthesis with Steric Protection Strategy

The tert-butyl group in 3,4-dibromo-5-nitrotertbutylbenzene functions as a positional protective group that can be removed via acid-catalyzed transalkylation after directing desired electrophilic or nucleophilic substitutions to specific ring positions . This strategy is documented in selective aromatic synthesis literature and is particularly useful in agrochemical intermediate production where regiospecific functionalization of polysubstituted benzenes is critical for biological activity .

Computational Chemistry and QSAR Model Building

The availability of predicted physicochemical parameters (LogP = 4.94, PSA = 45.82 Ų) for 3,4-dibromo-5-nitrotertbutylbenzene, combined with its structural uniqueness among C10H11Br2NO2 isomers, makes it a useful data point for constructing and validating quantitative structure-activity relationship (QSAR) models . The compound's divergent LogP and PSA relative to same-formula analogs provide calibration points for in silico ADME prediction algorithms, supporting computational drug discovery workflows .

Application
Selection Property
Validation Focus
Sequential chemoselective cross-coupling
Vicinal dibromo reactivity with electronic differentiation
Chemoselectivity and stepwise coupling efficiency
Lead optimization (high-LogP aromatic scaffolds)
Predicted LogP ~4.94 for membrane permeability context
Permeability assay or partitioning behavior verification
Agrochemical intermediate with steric protection
tert-Butyl as removable positional protecting group
Transalkylation conditions and regiochemical outcome
QSAR model building / computational chemistry
Divergent LogP and PSA at constant molecular weight
In silico ADME prediction calibration
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